![molecular formula C26H23N3O2 B2850463 5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-57-2](/img/structure/B2850463.png)
5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains several functional groups, including a benzyl group, an ethoxy group, a methoxyphenyl group, and a pyrazoloquinoline group .
Chemical Reactions Analysis
Again, specific reactions involving this compound are not available in my resources. But in general, benzyl ethers can undergo reactions such as acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have moderate to high molecular weights and can be solids or liquids at room temperature .Scientific Research Applications
Neuroprotective Applications
5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline: and its derivatives have shown potential as neuroprotective agents. These compounds can be designed to target neurodegenerative diseases by protecting neuronal function and structure, potentially preventing or slowing disease progression. The neuroprotective activity is evaluated through assays like cell viability, Elisa, qRT-PCR, and western blotting. Molecular docking studies suggest that these compounds have favorable interactions with proteins involved in neuroprotection .
Anti-neuroinflammatory Properties
In the context of neuroinflammation, these compounds have been evaluated for their ability to inhibit inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells. This suggests a role in treating conditions like ischemic stroke and traumatic brain injury, where inflammation plays a key role .
Anticancer Potential
The structural analogs of 5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline have been explored for their anticancer properties. Molecular docking and simulation studies indicate that these compounds could act as potent inhibitors against certain cancer cell lines, including breast cancer, by interacting with estrogen receptor alpha (ERα). This interaction could lead to cytotoxic activity against cancer cells .
Future Directions
The future directions for this compound would depend on its applications. For example, if it has pharmaceutical applications, future research could focus on improving its efficacy or reducing side effects. If it’s used in materials science, research could focus on improving its physical properties .
properties
IUPAC Name |
5-benzyl-8-ethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-3-31-21-13-14-24-22(15-21)26-23(17-29(24)16-18-7-5-4-6-8-18)25(27-28-26)19-9-11-20(30-2)12-10-19/h4-15,17H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPDCHRRMXORIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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